molecular formula C9H20N2O3 B8409233 N'-butyl-N,N-bis(2-hydroxyethyl)urea

N'-butyl-N,N-bis(2-hydroxyethyl)urea

Cat. No. B8409233
M. Wt: 204.27 g/mol
InChI Key: QFGFSRBQRAJVJS-UHFFFAOYSA-N
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Patent
US06500212B1

Procedure details

To a solution of 106 g of diethanolamine in 700 mL of methanol was added a solution of 99 g of n-butylisocyanate in 40 mL of tetrahydrofuran over 1 hour, holding the temperature below 30° C. After the addition, the mixture was stirred for 1 hour and then the solvent was removed by vacuum distillation to give a white solid, N′-butyl-N,N-bis(2-hydroxyethyl)urea.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH2:8]([N:12]=[C:13]=[O:14])[CH2:9][CH2:10][CH3:11]>CO.O1CCCC1>[CH2:8]([NH:12][C:13](=[O:14])[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
99 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)NC(N(CCO)CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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